2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol
Description
This compound is a highly complex spirocyclic molecule featuring a fused naphtho[2,1-d][1,3]dioxin system connected via a spiro junction to a furan ring. Key structural elements include:
- Stereochemistry: Multiple stereocenters (2R,4a'S,5S,6a'S,8'R,10b'R) that dictate its three-dimensional conformation and reactivity.
- Substituents: A hydroxymethyl group at position 5 and an ethanol moiety at the spiro-linked furan, alongside five methyl groups (3',3',6a',8',10b') that enhance hydrophobicity.
- Aromaticity: The naphtho-dioxin core provides partial aromaticity, while the furan ring contributes to electronic delocalization .
Its synthesis likely involves multi-step strategies, including cyclization and stereoselective functionalization, as seen in analogous spirocyclic systems .
Properties
IUPAC Name |
2-[(4aS,6aS,7S,8R,10bR)-2'-(hydroxymethyl)-3,3,6a,8,10b-pentamethylspiro[1,4a,5,6,8,9,10,10a-octahydronaphtho[2,1-d][1,3]dioxine-7,5'-oxolane]-2'-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O5/c1-16-6-7-17-20(4)15-26-19(2,3)27-18(20)8-9-21(17,5)23(16)11-10-22(14-25,28-23)12-13-24/h16-18,24-25H,6-15H2,1-5H3/t16-,17?,18+,20+,21+,22?,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCTYACKTCTDRG-QFLRUNLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC4C2(COC(O4)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@]13CCC(O3)(CCO)CO)(CC[C@H]4[C@]2(COC(O4)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to detail its biological activity through a review of existing literature and research findings.
Chemical Structure
The compound features a unique spiro-fused structure that contributes to its biological properties. The presence of hydroxymethyl and various alkyl groups suggests potential interactions with biological systems.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit a range of biological activities including:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, derivatives containing hydroxyl groups effectively inhibit the oxidation of unsaturated fatty acids in brain lipids .
- Antimicrobial Activity : Research has shown that certain derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MICs) for these compounds range from 16 to 32 μg/mL .
- Cytotoxicity : Some studies report varying levels of cytotoxicity in cell lines. For example, certain derivatives showed high cytotoxicity on embryonic bovine lung cells (EBL), while others demonstrated lower toxicity levels .
- Antiviral Activity : The antiviral potential of similar compounds has been evaluated against influenza virus strains. Some derivatives showed promising results with selectivity indices indicating effective virus inhibition while maintaining lower cytotoxicity .
Case Studies and Research Findings
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol is a complex organic molecule with potential applications in various fields of research and industry. This article explores its scientific applications, particularly in medicinal chemistry, materials science, and biochemistry.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of spiro compounds have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells . Such properties make it a candidate for further exploration in treating conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Activity
Anti-inflammatory activities have been noted in related compounds. The structural features of This compound suggest potential modulation of inflammatory pathways. This could be beneficial in developing treatments for chronic inflammatory diseases .
Polymer Chemistry
In materials science, the compound's unique structure allows it to be used as a building block for synthesizing novel polymers. Its hydroxymethyl group can participate in polymerization reactions that yield materials with tailored properties for specific applications such as coatings or adhesives .
Nanomaterials
The incorporation of such complex organic molecules into nanomaterials has shown promise in enhancing the properties of nanocomposites. These materials can exhibit improved mechanical strength and thermal stability due to the unique interactions facilitated by the compound's structure .
Enzyme Inhibition Studies
The compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. For example, its ability to interact with enzymes like cytochrome P450 could lead to insights into drug metabolism and toxicity .
Drug Delivery Systems
Research has also explored using this compound in drug delivery systems due to its favorable solubility and biocompatibility profiles. Its chemical structure allows for modifications that can enhance the targeting capabilities of therapeutic agents .
Comparison with Similar Compounds
Research Implications
Q & A
Q. How can AI-driven automation enhance the synthesis and analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
